4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the thiophene and ethanesulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted benzamides, depending on the specific reaction pathway.
Scientific Research Applications
4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the compound. The thiophene and oxadiazole moieties can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: This compound shares the thiophene moiety and is used in similar applications, particularly in materials science and photocatalysis.
4-[5-(ethanesulfonyl)thiophen-2-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine: Another compound with an ethanesulfonyl group, used in various chemical reactions and research applications.
Uniqueness
4-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and unique chemical transformations, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRFKOKIFNKGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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